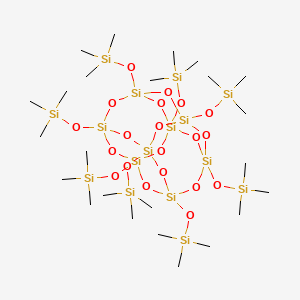
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride (2C5F3PC) is an organic compound that is widely used in the laboratory and has a variety of applications in scientific research. It is a versatile reagent that can be used to synthesize a number of compounds and can be used in a variety of reactions. 2C5F3PC is a strong electrophile, meaning it can be used to activate carbon-carbon bonds, making it useful in the synthesis of complex molecules. It is also used in the synthesis of biologically active compounds, such as peptides and nucleotides.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride is a versatile reagent that can be used in a variety of scientific research applications. It can be used as an electrophilic reagent to activate carbon-carbon bonds, making it useful in the synthesis of complex molecules. It can also be used in the synthesis of biologically active compounds, such as peptides and nucleotides. It can also be used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it can be used in the synthesis of dyes, fragrances, and other organic molecules.
Mecanismo De Acción
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride acts as an electrophile, meaning it can be used to activate carbon-carbon bonds. It reacts with nucleophiles, such as amines, to form carbon-nitrogen bonds. The reaction is reversible, meaning the product can be used to form a variety of products. The reaction is exothermic, meaning it releases energy.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is used as a reagent in the laboratory, and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-Chloro-5-fluoro-3-pyridinecarbonyl chloride is its versatility. It can be used in a variety of laboratory experiments, making it a useful tool for scientists. It is also relatively inexpensive, making it an attractive option for research. However, it is toxic and should be handled with care. Additionally, it can be difficult to work with, as it is a strong electrophile and can react with nucleophiles.
Direcciones Futuras
There are a number of potential future directions for 2-Chloro-5-fluoro-3-pyridinecarbonyl chloride. It could be used in the synthesis of more complex molecules, such as peptides and nucleotides. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it could be used in the synthesis of dyes, fragrances, and other organic molecules. Finally, it could be used in the synthesis of polymers and other materials.
Métodos De Síntesis
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride can be synthesized by the reaction of pyridine with trifluoromethanesulfonyl chloride in the presence of anhydrous potassium carbonate and anhydrous potassium fluoride. The reaction is carried out in a dry solvent such as THF (tetrahydrofuran). The reaction is carried out at room temperature and the product is isolated by precipitation with diethyl ether. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-fluoropyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZVIKUKDGACRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)


amine](/img/structure/B6292221.png)


![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


